

Application Notes and Protocols for LY2857785 Xenograft Mouse Model

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Compound of Interest

Compound Name: LY2857785

Cat. No.: B608723

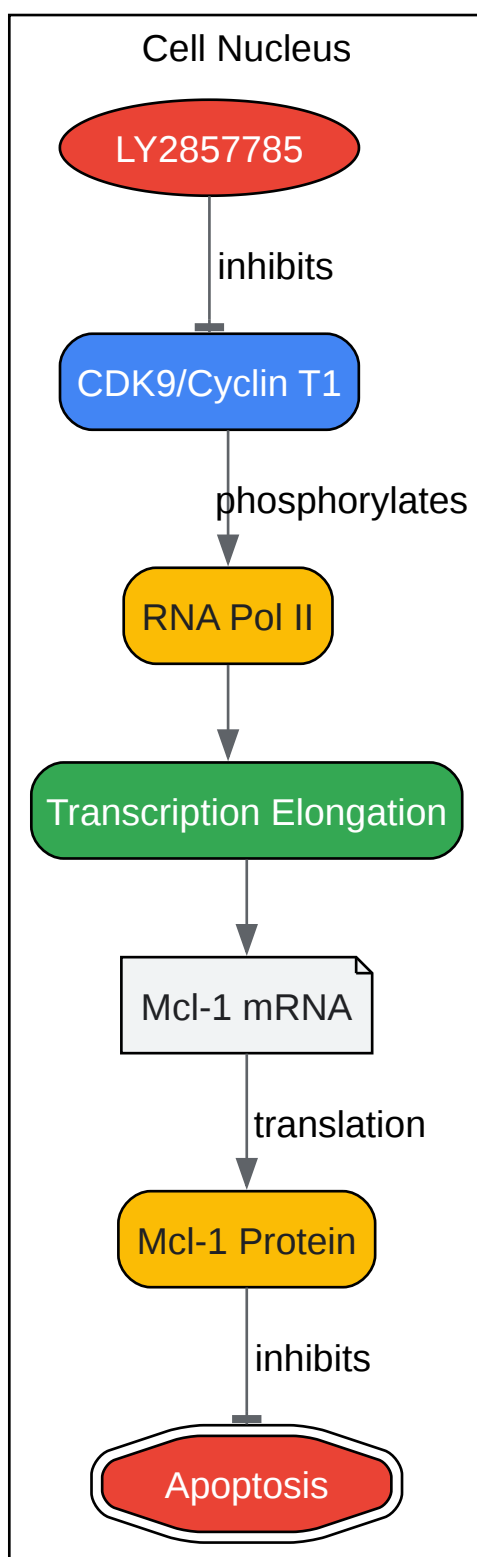
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Introduction

LY2857785 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] By inhibiting CDK9, **LY2857785** leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells. Preclinical studies have demonstrated its efficacy in a variety of hematologic and solid tumor cell lines, making it a promising candidate for cancer therapy. This document provides a detailed protocol for establishing and utilizing a subcutaneous xenograft mouse model to evaluate the in vivo efficacy of **LY2857785**. The protocols are specifically tailored for the human colorectal carcinoma cell line HCT116 and the acute myeloid leukemia cell line MV-4-11.

Signaling Pathway of LY2857785



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Caption: Mechanism of action of **LY2857785** in inducing apoptosis.

Experimental Protocols

This section outlines the detailed methodology for conducting a xenograft study with **LY2857785**.

Cell Line Culture and Preparation

- Cell Lines:
 - HCT116 (Human Colorectal Carcinoma)
 - MV-4-11 (Human Acute Myeloid Leukemia)
- Culture Media:
 - HCT116: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
 - MV-4-11: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Cell Harvesting:
 - For adherent cells (HCT116), wash with PBS and detach using Trypsin-EDTA. For suspension cells (MV-4-11), directly collect the cell suspension.
 - Centrifuge the cells at 300 x g for 5 minutes.
 - Aspirate the supernatant and resuspend the cell pellet in sterile, serum-free media or PBS.
 - Perform a cell count using a hemocytometer or an automated cell counter. Ensure cell viability is >95% using Trypan Blue exclusion.
 - Centrifuge the cells again and resuspend the pellet to the desired concentration for injection.

Animal Model

- Species: Immunocompromised mice (e.g., Athymic Nude, NOD/SCID).
- Age/Weight: 6-8 weeks old, 20-25g.
- Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
- Housing: House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

Tumor Cell Implantation (Subcutaneous)

- Anesthetize the mouse using an appropriate anesthetic agent (e.g., Isoflurane).
- Prepare the cell suspension for injection. For some cell lines, mixing the cell suspension 1:1 with Matrigel Basement Membrane Matrix can improve tumor take rate and growth.
- Inject the cell suspension subcutaneously into the right flank of the mouse using a 27-gauge needle.
- Monitor the mice for tumor growth.

Parameter	HCT116	MV-4-11
Cell Number per Injection	1 x 10 ⁷ cells	1 x 10 ⁷ cells[2]
Injection Volume	100-200 µL	100-200 µL
Use of Matrigel	Recommended (1:1 with cell suspension)	Recommended (1:1 with cell suspension)[2]
Time to Palpable Tumors	7-10 days[3]	10-14 days

Preparation and Administration of LY2857785

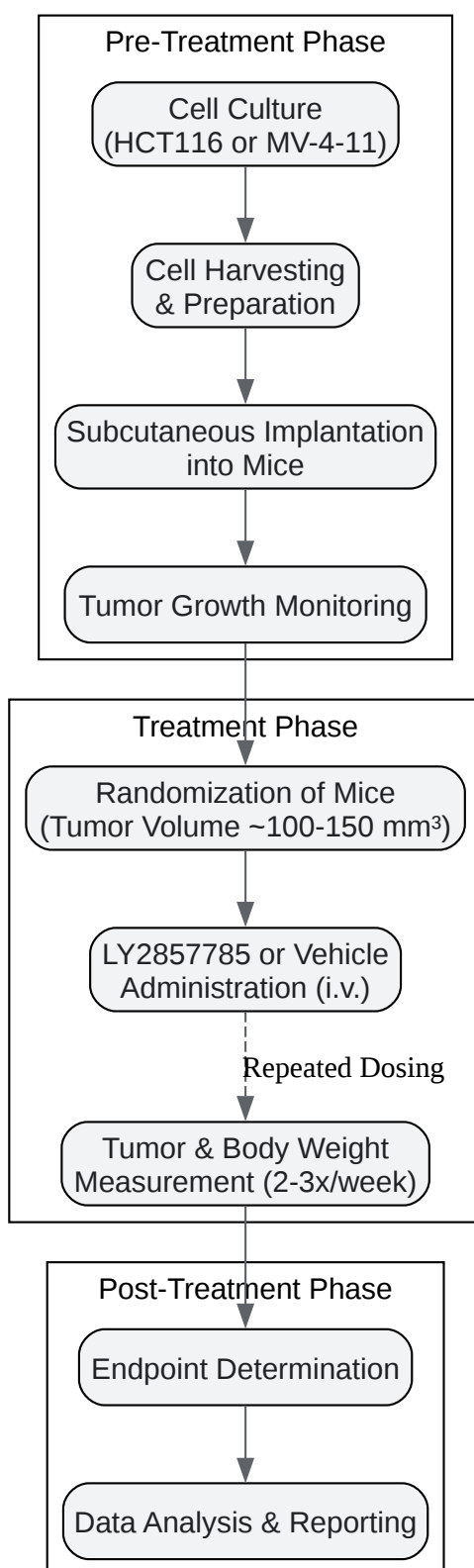
- Formulation: Dissolve **LY2857785** in sterile normal saline (0.9% NaCl).
- Administration Route: Intravenous (i.v.) injection.

- **Dosing Schedule:** Based on preclinical studies of other CDK9 inhibitors, an intermittent dosing schedule is recommended to manage potential toxicity. A twice-weekly (BIW) or once-weekly (QW) schedule can be a starting point.^[1]
- **Dosage:** Dose range finding studies are recommended. A starting point could be in the range of 5-15 mg/kg based on in vivo studies of other CDK9 inhibitors.^[4]

Monitoring and Data Collection

- **Tumor Measurement:**
 - Measure tumors 2-3 times per week using digital calipers.
 - Calculate tumor volume using the formula: $\text{Tumor Volume (mm}^3\text{)} = (\text{Length} \times \text{Width}^2) / 2$.^[5]
- **Body Weight:** Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
- **Clinical Observations:** Monitor the general health and behavior of the mice daily.
- **Endpoint Criteria:**
 - Tumor volume reaches a predetermined size (e.g., 1500-2000 mm³).^[2]
 - Significant body weight loss (>20%).
 - Signs of distress or morbidity.

Experimental Workflow



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Caption: Workflow for the **LY2857785** xenograft mouse model study.

Quantitative Data Summary

Parameter	Recommendation
Mouse Strain	Athymic Nude or NOD/SCID
Cell Lines	HCT116, MV-4-11
Cell Injection Number	1×10^7 cells[2][6]
Tumor Implantation Site	Subcutaneous, right flank
Tumor Volume for Treatment Start	100-150 mm ³ [2]
Tumor Measurement Frequency	2-3 times per week[5]
Tumor Volume Formula	(Length x Width ²) / 2
Drug Formulation	Sterile Normal Saline
Route of Administration	Intravenous (i.v.)
Suggested Dosing Schedule	Twice-weekly (BIW) or Once-weekly (QW)
Body Weight Monitoring	2-3 times per week[5]
Humane Endpoint (Tumor Volume)	1500-2000 mm ³ [2]
Humane Endpoint (Body Weight)	>20% loss

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